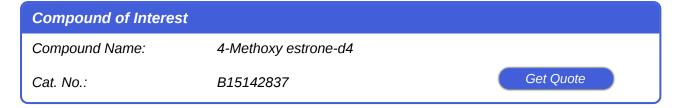


Technical Guide: Certificate of Analysis for 4-Methoxy Estrone-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quality control (QC) testing and certification for **4-Methoxy Estrone-d4**, a deuterated stable isotope-labeled internal standard crucial for analytical and research applications. The document outlines the typical data presented in a Certificate of Analysis (CoA), details the experimental protocols for key analytical tests, and illustrates the metabolic and analytical workflows.

Certificate of Analysis: Representative Data

The Certificate of Analysis for **4-Methoxy Estrone-d4** summarizes the quality and purity of a specific batch. The following tables present typical specifications and example results.

Table 1: Product Identification and Physical Properties



Parameter	Specification	
Product Name	4-Methoxy estrone-d4	
Synonyms	4-MeOE1-d4	
CAS Number	Not available for deuterated version (Unlabeled: 58562-33-7)	
Molecular Formula	C19H20D4O3[1]	
Molecular Weight	304.42 g/mol [1]	
Appearance	White to off-white solid	
Storage	2-8°C for long-term storage[2]	
Stability	≥ 4 years under recommended conditions[3]	

Table 2: Analytical Data and Specifications

Test	Method	Specification	Example Batch Results
Purity (HPLC)	HPLC-UV	≥98.0%	99.5%
Identity (¹H-NMR)	¹ H-NMR Spectroscopy	Conforms to structure	Conforms
Identity (MS)	ESI-MS	Conforms to mass	Conforms
Isotopic Purity	Mass Spectrometry	≥99% Deuterated	99.7%
Residual Solvents	GC-MS	Meets USP <467> limits	Passes
Loss on Drying	Gravimetric	≤1.0%	0.2%

Experimental Protocols

Detailed methodologies are critical for the replication and validation of analytical results. The following are representative protocols for the key experiments cited in the CoA.



High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is used to determine the chemical purity of **4-Methoxy Estrone-d4** by separating it from any potential impurities.

- Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Program:
 - o 0-2 min: 50% B
 - 2-15 min: Linear gradient from 50% to 95% B
 - 15-18 min: Hold at 95% B
 - 18-20 min: Return to 50% B and equilibrate.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 280 nm.
- Injection Volume: 10 μL.
- Sample Preparation: The sample is accurately weighed and dissolved in methanol to a final concentration of 1 mg/mL.
- Purity Calculation: The area percentage of the main peak relative to the total peak area is calculated to determine purity.



Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry confirms the molecular weight and isotopic enrichment of the deuterated compound.

- Instrumentation: Waters Xevo TQ-S mass spectrometer or equivalent, with an electrospray ionization (ESI) source.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Infusion Solvent: 50:50 Acetonitrile: Water with 0.1% formic acid.
- Infusion Flow Rate: 10 μL/min.
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V.
- Source Temperature: 150°C.
- Desolvation Temperature: 350°C.
- Data Acquisition: Full scan mode from m/z 100 to 500.
- Analysis: The resulting spectrum is analyzed for the presence of the expected molecular ion peak ([M+H]+) corresponding to the mass of 4-Methoxy Estrone-d4. Isotopic purity is determined by comparing the signal intensity of the deuterated species to any unlabeled (d0) species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure by analyzing the hydrogen atoms. For a deuterated compound like **4-Methoxy Estrone-d4**, the absence of signals at specific deuterium-labeled positions confirms successful labeling.

• Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.



- Solvent: Chloroform-d (CDCl3).
- Sample Concentration: 5-10 mg of the sample dissolved in ~0.7 mL of solvent.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Acquisition Parameters:
 - Number of Scans: 16
 - Pulse Program: zg30
 - Acquisition Time: 4 seconds
 - Relaxation Delay: 1 second
- Analysis: The resulting spectrum is compared to a reference spectrum of unlabeled 4-Methoxy Estrone. The absence of proton signals at the deuterated positions confirms the identity and labeling of the compound.

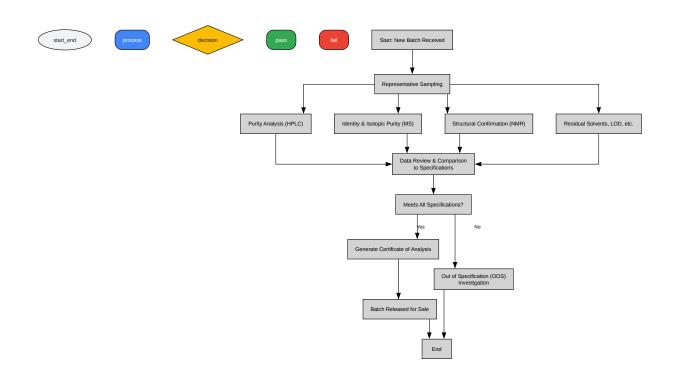
Visualized Workflows and Pathways

Diagrams provide a clear visual representation of complex processes. The following have been generated using Graphviz (DOT language) to illustrate key workflows and biological pathways.

Quality Control (QC) Workflow

The following diagram outlines the typical workflow for the quality control analysis of a new batch of **4-Methoxy Estrone-d4**.





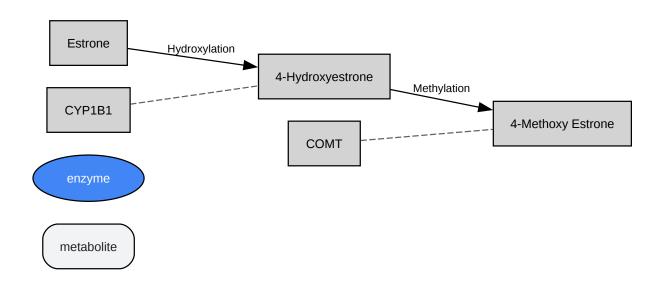
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QC Analysis Workflow for 4-Methoxy Estrone-d4



Metabolic Pathway of 4-Methoxy Estrone

4-Methoxy Estrone is an endogenous metabolite of estrone.[4] The following diagram illustrates its formation pathway. The hydroxylation of estrone by cytochrome P450 enzymes (like CYP1B1) forms 4-Hydroxyestrone, which is then methylated by Catechol-O-methyltransferase (COMT) to produce 4-Methoxy Estrone.[3][5]



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Metabolic formation of 4-Methoxy Estrone

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 To cite this document: BenchChem. [Technical Guide: Certificate of Analysis for 4-Methoxy Estrone-d4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15142837#4-methoxy-estrone-d4-certificate-of-analysis]

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